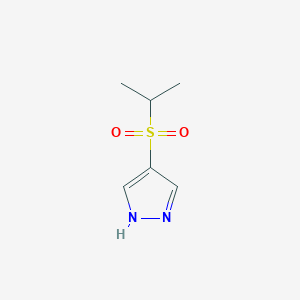

4-(propane-2-sulfonyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O2S |

|---|---|

Molecular Weight |

174.22 g/mol |

IUPAC Name |

4-propan-2-ylsulfonyl-1H-pyrazole |

InChI |

InChI=1S/C6H10N2O2S/c1-5(2)11(9,10)6-3-7-8-4-6/h3-5H,1-2H3,(H,7,8) |

InChI Key |

LZILZXUNYDDCKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CNN=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Propane 2 Sulfonyl 1h Pyrazole and Its Analogues

Direct C-H Sulfonylation and Pyrazole (B372694) Annulation Approaches

A prominent strategy for synthesizing 4-sulfonyl pyrazoles involves a tandem reaction that combines C-H sulfonylation and pyrazole annulation in a single pot. This approach is valued for its efficiency and atom economy, as it constructs the complex pyrazole core with the desired sulfonyl group in a sequential, uninterrupted process.

Molecular Iodine Catalysis in Tandem Reactions

A practical and efficient protocol for the synthesis of 4-sulfonyl pyrazoles utilizes molecular iodine as a catalyst. dntb.gov.uaresearchgate.net This method involves the reaction of readily available N,N-dimethyl enaminones with sulfonyl hydrazines. The reaction proceeds at room temperature in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant and sodium bicarbonate (NaHCO₃) as a base. dntb.gov.uaresearchgate.net This tandem process involves the C(sp²)–H sulfonylation of the enaminone followed by pyrazole annulation. dntb.gov.uaresearchgate.net

Another variation of this method employs NH₂-functionalized enaminones and sulfonyl hydrazines in water, a green solvent. acs.orgfigshare.comacs.org The hydrophilic nature of the amino group on the enaminone allows the reaction to proceed efficiently in an aqueous medium, catalyzed by molecular iodine with TBHP and NaHCO₃. acs.orgfigshare.comacs.org Isotopic labeling studies have confirmed that the C-N bond of the enaminone is cleaved during this cascade reaction. acs.orgacs.org The proposed mechanism suggests that the reaction proceeds via sulfonylation first, followed by the pyrazole annulation, as subjecting a pre-synthesized pyrazole to the same sulfonylation conditions does not yield the 4-sulfonylated product. acs.org

| Enaminone Reactant | Sulfonyl Hydrazine (B178648) Reactant | Catalyst/Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| N,N-dimethyl enaminones | Aryl sulfonyl hydrazines | I₂, TBHP, NaHCO₃ | Not specified | Good to excellent | dntb.gov.ua |

| NH₂-functionalized enaminones | Aryl sulfonyl hydrazines | I₂, TBHP, NaHCO₃ | Water | Good to excellent | acs.orgacs.org |

Transition Metal-Free Approaches to 4-Sulfonyl Pyrazoles

The aforementioned molecular iodine-catalyzed synthesis is a key example of a transition metal-free approach to 4-sulfonyl pyrazoles. dntb.gov.uaresearchgate.net Avoiding transition metals is advantageous as it prevents metal contamination in the final products, which is particularly important for pharmaceutical applications, and often leads to more environmentally benign and cost-effective processes.

The reaction between enaminones and sulfonyl hydrazines under these conditions constructs the pyrazole products through a tandem C(sp²)-H sulfonylation and pyrazole annulation without the need for any transition metal catalyst or reagent. dntb.gov.uaresearchgate.net This provides a practical and novel method for synthesizing pyrazoles with a sulfonyl side chain. dntb.gov.uaresearchgate.net Additionally, a transition metal-free method for the de novo construction of sulfonated pyrazoles from sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates has been established under mild, room temperature conditions. nih.gov This method allows for the synthesis of pyrazoles bearing two different sulfonyl groups in a single step. nih.gov

Cyclization Reactions of Sulfonyl Hydrazines with Enaminones

Another significant route to sulfonyl pyrazoles involves the cyclization of sulfonyl hydrazines with enaminones. This method can be controlled to produce different isomers depending on the reaction conditions and substrates.

Acid-Promoted Cyclization Mechanisms

A strategy for the rapid synthesis of 3-substituted N-sulfonyl pyrazoles has been developed using p-toluenesulfonic acid (p-TSA) to promote the cyclization of sulfonyl hydrazines with N,N-dimethyl enaminones. researchgate.net This method facilitates the formation of the pyrazole ring while retaining the sulfonyl group on one of the nitrogen atoms (N-sulfonyl pyrazole). researchgate.net The reaction demonstrates good functional group tolerance and utilizes easily available starting materials. researchgate.net The proposed mechanism involves the acid-promoted transamination of the enaminone with the sulfonyl hydrazine, followed by an intramolecular condensation to form the pyrazole ring. nih.gov

| Enaminone Reactant | Sulfonyl Hydrazine Reactant | Promoter/Acid | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| N,N-dimethyl enaminones | Sulfonyl hydrazines | p-Toluenesulfonic acid (p-TSA) | 3-substituted N-sulfonyl pyrazoles | Moderate to good | researchgate.net |

Regioselectivity in N-Sulfonyl Pyrazole Synthesis

Regioselectivity is a critical aspect of pyrazole synthesis, determining the final substitution pattern on the heterocyclic ring. In the context of reacting sulfonyl hydrazines with enaminones, the reaction conditions can direct the outcome. For instance, the p-TSA-promoted reaction specifically yields 3-substituted N-sulfonyl pyrazoles, indicating a high degree of regiocontrol where the sulfonyl group remains attached to the pyrazole nitrogen. researchgate.netresearchgate.net This is distinct from the C-H sulfonylation approach, which places the sulfonyl group at the C4 position of the pyrazole ring. The choice of reagents and catalysts is therefore paramount in selectively synthesizing the desired constitutional isomer of the sulfonyl pyrazole.

Electrochemical Synthesis Routes

Electrochemical methods offer a modern and sustainable alternative for the synthesis of sulfonated pyrazoles. These techniques avoid the need for chemical oxidants and often proceed under mild conditions. nih.gov The electrochemical synthesis of polysubstituted sulfonated pyrazoles has been successfully established using enaminones and sulfonyl hydrazides. nih.govresearchgate.net

This approach is conducted under metal-free and exogenous-oxidant-free conditions. nih.gov By carefully selecting the electrochemical reaction parameters, NH₂-functionalized enaminones or N,N-disubstituted enaminones can react with various aryl or alkyl sulfonyl hydrazides to produce tetra- or trisubstituted sulfonated pyrazoles in moderate to good yields. nih.govnih.gov Mechanistic studies indicate that this synthesis proceeds through a cascade of intermolecular condensation, radical-radical cross-coupling sulfonylation, and subsequent pyrazole annulation. nih.govresearchgate.net The practicality of this strategy has been demonstrated through gram-scale transformations. nih.govresearchgate.net Furthermore, an electrochemical method combined with iodide catalysis has been developed for synthesizing sulfonated pyrazoles from pyrazolones and sodium sulfites, achieving yields of up to 95%. thieme-connect.com

| Starting Materials | Conditions | Key Features | Yield | Reference |

|---|---|---|---|---|

| Enaminones and sulfonyl hydrazides | Constant current electrolysis | Metal-free, oxidant-free | Moderate to good | nih.govresearchgate.net |

| Pyrazolones and sodium sulfites | Electrochemical/I⁻ dual-catalysis | External oxidant-free | Up to 95% | thieme-connect.com |

Cascade Intermolecular Condensation

An electrochemical approach for synthesizing polysubstituted sulfonated pyrazoles has been developed, which begins with a cascade intermolecular condensation. nih.govresearchgate.netacs.orgresearchgate.net This metal-free and exogenous-oxidant-free method involves the reaction of enaminones with sulfonyl hydrazides under mild, electrochemically-driven conditions. nih.govacs.org The process is initiated by the condensation of the reactants, setting the stage for subsequent bond-forming events in a single, efficient sequence. nih.govresearchgate.net This strategy demonstrates high practicability and efficiency, even on a gram scale. nih.gov

Pyrazole Annulation in Electrochemical Systems

The final step in this electrochemical cascade is the pyrazole annulation, where the pyrazole ring is formed. nih.govresearchgate.netacs.org After the crucial sulfonyl group has been installed, the intermediate undergoes intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. acs.org This electrochemical strategy allows for the synthesis of both tetra- and trisubstituted sulfonated pyrazoles in moderate to good yields, depending on the choice of enaminone starting material (NH2-functionalized or N,N-disubstituted). nih.govresearchgate.net This method represents an eco-friendly and efficient protocol for constructing these valuable chemical scaffolds. acs.org

Multicomponent Reaction Strategies for Pyrazole Derivatives

Multicomponent reactions (MCRs) have become a cornerstone in the synthesis of pyrazole derivatives due to their efficiency, broader scope, and modularity compared to traditional methods. beilstein-journals.orgnih.gov These reactions allow for the construction of complex molecules in a single pot by combining three or more reactants, embodying the principles of pot, atom, and step economy (PASE). mdpi.comresearchgate.net

Cyclocondensation of Hydrazine Derivatives with 1,3-Difunctional Systems

The most classic and widely utilized method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound, such as a 1,3-dicarbonyl. beilstein-journals.orgnih.govnih.gov This method, often referred to as the Knorr synthesis, involves the reaction of a bidentate nucleophile (hydrazine) with a 1,3-dielectrophile. nih.govnih.gov

The reaction can be performed under various conditions, and the in situ generation of the 1,3-dicarbonyl compounds can pave the way for MCR syntheses of pyrazoles. beilstein-journals.orgnih.gov For example, 1,3-diketones can be generated in situ from enolates and carboxylic acid chlorides, which then react with hydrazines in a consecutive multicomponent reaction. beilstein-journals.org This approach is versatile, allowing for the synthesis of a wide range of substituted pyrazoles. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| 1,3-Diketones | Arylhydrazines | Acid medium, N,N-dimethylacetamide, ambient temp. | Regioisomeric pyrazoles | Good yields, good regioselectivity | nih.gov |

| Enolates | Carboxylic acid chlorides, then Hydrazines | LiHMDS | 3,4,5-substituted pyrazoles | Good to excellent yields | beilstein-journals.org |

| β-ketoesters | Aldehydes, Hydrazines | Yb(PFO)3 | Persubstituted pyrazoles | Not specified | beilstein-journals.org |

[3+2] Cycloaddition Reactions in Pyrazole Ring Formation

Another powerful strategy for constructing the pyrazole ring is through [3+2] cycloaddition reactions. nih.gov This method typically involves the reaction of a 1,3-dipole with a dipolarophile. ccspublishing.org.cnnih.gov A common approach utilizes diazo compounds as the 1,3-dipole source and alkynes or alkenes as the dipolarophile. ccspublishing.org.cnresearchgate.net

This strategy has been successfully integrated into one-pot processes. nih.gov For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane (a stable and odorless isocyanide) with terminal alkynes provides a mild and versatile route to pyrazoles. organic-chemistry.org Another example involves an Al(OTf)3-promoted cascade reaction between alkynones and α-diazoesters, which proceeds through a [3+2] cycloaddition followed by rearrangement and insertion steps to yield highly substituted pyrazoles. ccspublishing.org.cn

| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

| N-isocyanoiminotriphenylphosphorane | Terminal alkynes | Silver-mediated | Substituted pyrazoles | organic-chemistry.org |

| α-Diazoesters | Ynones | Al(OTf)3 | 4-substituted pyrazoles | ccspublishing.org.cn |

| Nitrile imines (from hydrazonoyl halides) | Vinylsulfonium salts | Mild, metal-free | Substituted pyrazoles | organic-chemistry.org |

| Diazoacetonitrile | Nitroolefins | Transition-metal-free | Multisubstituted cyanopyrazoles | organic-chemistry.org |

Derivatization Strategies and Functional Group Transformations on the 4-Sulfonyl Pyrazole Scaffold

Once the 4-sulfonyl pyrazole core is assembled, it can be further modified through various derivatization and functional group transformation strategies. A common approach involves the conversion of a pyrazole-4-sulfonyl chloride into a diverse library of pyrazole-4-sulfonamides. nih.govresearchgate.net This transformation is typically achieved by reacting the sulfonyl chloride intermediate with a primary or secondary amine in the presence of a base. nih.gov

This strategy has been employed to synthesize series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives. nih.gov The initial pyrazole is first subjected to chlorosulfonation to generate the key pyrazole-4-sulfonyl chloride intermediate. nih.gov Subsequent reaction with various amines, such as 2-phenylethylamine derivatives, yields the final sulfonamide products. nih.gov This method provides a straightforward way to introduce a wide range of functional groups, enabling the exploration of structure-activity relationships for various applications. researchgate.net

| Starting Material | Reagent 1 | Reagent 2 | Product | Reference |

| 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid, SOCl₂ | 2-Phenylethylamine, Diisopropylethylamine | N-(2-phenylethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | nih.gov |

| 1,3,5-Trimethyl-1H-pyrazole | Chlorosulfonic acid, SOCl₂ | Various amines | 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide derivatives | nih.govresearchgate.net |

Modification of the Sulfonyl Group

A primary strategy for modifying the sulfonyl group in 4-(alkylsulfonyl)-1H-pyrazoles involves the conversion of a pyrazole-4-sulfonyl chloride intermediate into a variety of sulfonamide derivatives. This transformation is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base. This method allows for the introduction of a wide range of substituents at the sulfonyl moiety, thereby enabling the systematic exploration of structure-activity relationships.

The general reaction involves the treatment of a pyrazole-4-sulfonyl chloride with an amine in a suitable solvent, such as dichloromethane, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction. nih.gov The reaction proceeds readily at room temperature, providing the desired sulfonamides in good yields.

Detailed research findings on the synthesis of various pyrazole-4-sulfonamide derivatives are presented in the table below.

Table 1: Synthesis of Pyrazole-4-sulfonamide Derivatives from Pyrazole-4-sulfonyl Chlorides

| Pyrazole-4-sulfonyl Chloride Reactant | Amine Reactant | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | Diisopropylethylamine | Dichloromethane | 25-30 °C, 16 h | N-(2-phenylethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | Not specified | nih.gov |

| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | 2-(Cyclohex-1-en-1-yl)ethylamine | Not specified | Not specified | Not specified | N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | Not specified | |

| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-(Piperidin-4-yl)-1H-benzo[d]imidazole | Not specified | Not specified | Not specified | 2-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole | 51 | nih.gov |

| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | 2-(Piperidin-4-yl)-1H-benzo[d]imidazole | Not specified | Not specified | Not specified | 2-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole | 51 | nih.gov |

Substitution Reactions on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and its reactivity towards substitution is influenced by the two nitrogen atoms. In a typical pyrazole system, electrophilic substitution reactions preferentially occur at the C-4 position due to the electronic distribution within the ring. scribd.comresearchgate.netslideshare.netquora.com Common electrophilic substitutions include halogenation, nitration, and sulfonation. scribd.com For instance, pyrazole reacts with reagents like bromine, or a nitrating mixture of nitric and sulfuric acids, to yield the corresponding 4-substituted derivatives. scribd.com

However, in the case of 4-(propane-2-sulfonyl)-1H-pyrazole, the C-4 position is already occupied. This directs further substitution reactions to other available sites on the pyrazole ring, primarily the nitrogen atoms.

N-Alkylation:

A prevalent substitution reaction for 4-substituted pyrazoles is N-alkylation. The NH proton of the pyrazole ring is acidic and can be removed by a base, followed by reaction with an alkylating agent to introduce a substituent at one of the nitrogen atoms. The choice of base and reaction conditions can influence the regioselectivity of the alkylation, although with a substituent at C-4, the steric hindrance around the adjacent nitrogen atoms becomes a significant factor.

Commonly used methods for N-alkylation involve the use of alkyl halides in the presence of a base such as potassium carbonate or sodium hydride. nih.gov More recent methods have also utilized trichloroacetimidates as alkylating agents under acidic catalysis. semanticscholar.orgmdpi.com These reactions provide a versatile route to a wide array of N-substituted 4-(alkylsulfonyl)-1H-pyrazole analogues. For unsymmetrical pyrazoles, a mixture of N1 and N2 alkylated products can be formed.

Table 2: Examples of N-Alkylation Reactions on 4-Substituted Pyrazoles

| 4-Substituted Pyrazole Reactant | Alkylating Agent | Catalyst/Base | Solvent | Product(s) | Reference |

|---|---|---|---|---|---|

| 4-Chloropyrazole | Phenethyl trichloroacetimidate | Camphorsulfonic acid (CSA) | 1,2-Dichloroethane | 4-Chloro-1-phenethyl-1H-pyrazole | semanticscholar.org |

| 4-Bromopyrazole | 1-Phenylethyl trichloroacetimidate | Camphorsulfonic acid (CSA) | 1,2-Dichloroethane | 4-Bromo-1-(1-phenylethyl)-1H-pyrazole | mdpi.com |

| 4-Nitropyrazole | Iodomethane | Sodium hydride | Tetrahydrofuran | 1-Methyl-4-nitro-1H-pyrazole |

Due to the presence of the electron-withdrawing sulfonyl group at the C-4 position, electrophilic substitution on the remaining carbon atoms (C-3 and C-5) is generally disfavored. The sulfonyl group deactivates the pyrazole ring towards further electrophilic attack on the carbon framework. Therefore, functionalization of the pyrazole ring in this compound and its analogues is predominantly achieved through reactions at the nitrogen atoms.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing molecular structure. The vibrational spectrum of 4-(propane-2-sulfonyl)-1H-pyrazole would be expected to exhibit characteristic bands arising from the pyrazole (B372694) ring, the sulfonyl group, and the isopropyl substituent.

Key expected vibrational modes would include the N-H stretching of the pyrazole ring, typically observed in the region of 3100-3500 cm⁻¹. The exact position of this band can be indicative of the extent of intermolecular hydrogen bonding in the solid state. Aromatic C-H stretching vibrations of the pyrazole ring are anticipated around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations within the ring would likely appear in the 1400-1600 cm⁻¹ region.

The sulfonyl group (SO₂) is expected to produce two strong, characteristic stretching bands: an asymmetric stretch (νas(SO₂)) typically found between 1300 and 1350 cm⁻¹, and a symmetric stretch (νs(SO₂)) appearing in the 1120-1160 cm⁻¹ range. The C-S stretching vibration would be expected at lower wavenumbers, generally between 600 and 800 cm⁻¹. The presence of the isopropyl group would be confirmed by its characteristic C-H stretching and bending vibrations.

Table 1: Predicted FT-IR and Raman Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Pyrazole | N-H Stretch | 3100-3500 |

| Pyrazole | C-H Stretch | 3000-3100 |

| Pyrazole | C=C, C=N Stretch | 1400-1600 |

| Sulfonyl | Asymmetric SO₂ Stretch | 1300-1350 |

| Sulfonyl | Symmetric SO₂ Stretch | 1120-1160 |

| Sulfonyl | C-S Stretch | 600-800 |

| Isopropyl | C-H Stretch | 2850-2970 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its covalent framework.

The ¹H NMR spectrum is expected to show a downfield signal for the N-H proton of the pyrazole ring, likely as a broad singlet due to tautomerism and quadrupole broadening. The two C-H protons on the pyrazole ring would appear as distinct signals, with their chemical shifts and coupling constants being influenced by the electron-withdrawing sulfonyl group. The isopropyl group would exhibit a septet for the single methine proton and a doublet for the six equivalent methyl protons.

In the ¹³C NMR spectrum, the carbon atoms of the pyrazole ring would resonate in the aromatic region, with the carbon atom directly attached to the sulfonyl group (C4) expected to be significantly shifted. The carbons of the isopropyl group would appear in the aliphatic region. Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Pyrazole N-H | ¹H | > 10 | br s |

| Pyrazole C3-H, C5-H | ¹H | 7.5-8.5 | d, d |

| Isopropyl CH | ¹H | 3.0-4.0 | sept |

| Isopropyl CH₃ | ¹H | 1.2-1.5 | d |

| Pyrazole C3, C5 | ¹³C | 120-140 | |

| Pyrazole C4 | ¹³C | 110-125 | |

| Isopropyl CH | ¹³C | 50-60 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, further confirming its identity. For this compound, the molecular ion peak [M]⁺ would be expected, corresponding to its exact mass. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition.

The fragmentation pattern would likely involve the loss of the isopropyl group, the sulfonyl moiety (SO₂), and potentially cleavage of the pyrazole ring. The observation of characteristic fragment ions would provide strong corroborative evidence for the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

The definitive three-dimensional structure of this compound in the solid state can only be determined by single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsion angles.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

Analysis of the crystal packing would reveal the nature and extent of intermolecular interactions. It is highly probable that the structure would feature intermolecular hydrogen bonds involving the N-H group of the pyrazole ring as a donor and one of the sulfonyl oxygen atoms or the other nitrogen atom of a neighboring pyrazole ring as an acceptor. These hydrogen bonds would likely play a crucial role in the formation of one-, two-, or three-dimensional supramolecular architectures.

Conformational Analysis in the Solid State

X-ray crystallography would provide a snapshot of the molecule's conformation in the solid state. Of particular interest would be the torsion angles defining the orientation of the isopropyl sulfonyl group relative to the plane of the pyrazole ring. This conformation will be a result of minimizing steric hindrance and optimizing intermolecular interactions within the crystal lattice.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the geometric and electronic properties of molecules.

Optimized Geometries and Energy Minima

To understand the three-dimensional structure of 4-(propane-2-sulfonyl)-1H-pyrazole, DFT calculations would be performed to find the molecule's most stable conformation, known as the energy minimum. This involves optimizing the bond lengths, bond angles, and dihedral angles until the lowest energy state is achieved. This process would yield the equilibrium geometry of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. libretexts.orgpearson.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas with a high electron density that are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which can reveal stabilizing intramolecular interactions such as hyperconjugation and hydrogen bonding. This analysis quantifies the strength of these interactions in terms of stabilization energy.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by providing insights into the energetics and structures of reactants, transition states, and products.

Transition State Characterization and Activation Energy Calculations

To understand the kinetics of a reaction involving this compound, computational methods would be used to locate the transition state structure, which is the highest energy point along the reaction coordinate. By calculating the energy difference between the reactants and the transition state, the activation energy can be determined. This value is critical for predicting the reaction rate.

Without specific studies on this compound, the data for the tables below cannot be populated. The tables are provided as a template for how such data would be presented if it were available.

Table 1: Calculated HOMO, LUMO, and Energy Gap for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data Not Available |

| ELUMO | Data Not Available |

| Energy Gap (ΔE) | Data Not Available |

Data would be obtained from DFT calculations.

Table 2: Calculated Activation Energy for a Hypothetical Reaction of this compound| Reaction | Activation Energy (kcal/mol) |

|---|---|

| Hypothetical Reaction | Data Not Available |

Data would be obtained from transition state calculations.

Radical Pathway Investigations

The synthesis of sulfonyl-substituted pyrazoles can, under certain conditions, proceed through radical-mediated pathways. While specific studies on the radical pathways of this compound are not extensively documented, insights can be drawn from related research on the synthesis of 4-sulfonyl pyrazoles. Mechanistic investigations into the formation of similar compounds have suggested the involvement of free radical processes. researchgate.netresearchgate.net For instance, the reaction of N,N-dimethyl enaminones with sulfonyl hydrazines, catalyzed by molecular iodine, is proposed to proceed via a cascade reaction involving C-H sulfonylation and pyrazole (B372694) annulation, which can have radical intermediates. researchgate.net

Control experiments using radical capturers in analogous synthetic routes have been employed to probe the mechanism. researchgate.net The formation of N-centered sulfonyl hydrazine (B178648) radicals and S-centered sulfonyl radicals has been proposed in the synthesis of mono- and disulfonyl-substituted pyrazoles, respectively, under electrochemical conditions. researchgate.net Furthermore, the addition of sulfonyl radicals to alkynes is a known method for constructing functionalized sulfonyl compounds. nih.gov The generation of sulfonyl radicals from precursors like sulfone-substituted tetrazoles via photoredox catalysis highlights a potential pathway for the formation of C-S bonds in such molecules. cam.ac.uk These studies collectively suggest that the formation of the sulfonyl-pyrazole linkage in compounds like this compound could potentially involve radical intermediates, particularly in synthetic methods employing radical initiators or specific catalytic systems.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Preferences

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior and conformational preferences of molecules over time. For pyrazole derivatives, including those with sulfonamide moieties, MD simulations have been employed to investigate their stability and interactions within biological systems. rsc.orgrawdatalibrary.netnih.govresearchgate.netnih.gov These simulations provide a detailed picture of how the molecule moves, flexes, and interacts with its environment, which is crucial for understanding its biological activity and for the rational design of new compounds. nih.gov

In studies of pyrazole-based inhibitors, MD simulations have been used to assess the stability of ligand-protein complexes. rsc.orgnih.gov For example, the root mean square deviation (RMSD) of the ligand and protein backbone atoms are calculated over the simulation time to determine if the system has reached equilibrium and to understand the stability of the binding pose. nih.gov Minor conformational changes and fluctuations observed during simulations can indicate a stable binding interaction. nih.govresearchgate.net

Furthermore, MD simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand within a binding site. nih.gov By analyzing the trajectory of the simulation, researchers can identify which residues of a protein are crucial for binding and how the conformational flexibility of the ligand influences these interactions. This information is vital for understanding the structure-activity relationship and for designing more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govbiointerfaceresearch.comej-chem.orgfrontiersin.org This approach is widely used in drug discovery to predict the activity of new, unsynthesized compounds and to guide the design of molecules with improved properties. nih.govresearchgate.net For pyrazole derivatives, numerous QSAR studies have been conducted to model their inhibitory activities against various biological targets. nih.govnih.govbiointerfaceresearch.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. frontiersin.orgunipd.it By developing a statistically significant QSAR model, it is possible to identify the key molecular features that are responsible for the observed activity. nih.govnih.gov These models are typically developed using a training set of compounds with known activities and then validated using an external test set to assess their predictive power. nih.gov

For pyrazole-based compounds, 2D-QSAR and 3D-QSAR models have been developed. 2D-QSAR models utilize descriptors calculated from the 2D representation of the molecule, while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information from the 3D structure. researchgate.net These models can provide insights into how steric, electrostatic, and other fields around the molecule influence its activity, thereby guiding the design of new derivatives with enhanced potency. researchgate.net

Derivation of Molecular Descriptors

The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structure. frontiersin.orgucsb.eduroutledge.comresearchgate.netnih.govnih.govtaylorfrancis.com These descriptors quantify various aspects of a molecule's physicochemical properties and can be broadly categorized into several classes.

Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and encode information about its size, shape, branching, and connectivity. frontiersin.orgresearchgate.netnih.gov Examples include the Wiener index, Platt index, and connectivity indices. frontiersin.org They are computationally inexpensive to calculate and have been shown to correlate well with various physicochemical properties and biological activities. frontiersin.org

Quantum-Chemical Descriptors: These descriptors are calculated using quantum mechanics methods, such as Density Functional Theory (DFT), and provide information about the electronic properties of the molecule. acs.orgresearchgate.netnih.gov Key quantum-chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and atomic charges. ucsb.edunih.govresearchgate.net These descriptors are crucial for understanding the reactivity and stability of molecules. researchgate.netnih.gov For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ucsb.edu

The selection of appropriate molecular descriptors is a critical step in building a robust and predictive QSAR model. unipd.it A diverse set of descriptors is often calculated, and then statistical methods are used to select the most relevant ones that contribute significantly to the biological activity.

Molecular Interactions and Mechanistic Biochemical Investigations Non Clinical

Target Identification and Binding Affinities (in vitro/biochemical assays)

The initial step in characterizing a new chemical entity involves identifying its molecular targets and quantifying its binding affinity. This is typically achieved through a variety of in vitro and biochemical assays.

While general pyrazole (B372694) derivatives have shown activity, the specific contribution of the propane-2-sulfonyl group at the 4-position of the pyrazole ring to enzyme inhibition has not been explicitly detailed for this compound.

Table 1: Enzyme Inhibition Data for 4-(propane-2-sulfonyl)-1H-pyrazole

| Target Enzyme | Assay Type | IC50 / Ki | Source |

|---|---|---|---|

| Kinases | Data Not Available | Data Not Available | |

| MetAPs | Data Not Available | Data Not Available |

This table is representative of the lack of specific public data for this compound.

Similarly, the interaction of this compound with specific receptors such as LuxR homologs or its potential to inhibit enzymes like cyclooxygenase-2 (COX-2) has not been documented. Pyrazoline and other pyrazole derivatives have been investigated as COX-2 inhibitors, but specific data for the title compound is absent.

Table 2: Receptor Ligand Binding Data for this compound

| Target Receptor | Assay Type | Binding Affinity (Kd) / IC50 | Source |

|---|---|---|---|

| LuxR homologs | Data Not Available | Data Not Available | |

| COX-2 | Data Not Available | Data Not Available |

This table is representative of the lack of specific public data for this compound.

Mechanistic Analysis of Cellular and Molecular Effects (in vitro)

Understanding the downstream cellular and molecular consequences of a compound's interaction with its target is fundamental to its development as a therapeutic agent.

The antiproliferative effects of many pyrazole-based compounds have been documented. However, the specific molecular mechanisms through which this compound might modulate cellular growth, if at all, have not been elucidated in published studies.

Detailed profiling of protein-ligand interactions, including potential interactions with DNA or the activation of apoptotic pathways through caspases, is another area where specific information for this compound is lacking. While some pyrazole derivatives have been shown to induce apoptosis, this has not been specifically reported for the compound .

Structure-activity relationship (SAR) studies are instrumental in medicinal chemistry for optimizing lead compounds. Such studies systematically modify the chemical structure of a molecule to understand how these changes affect its biological activity. For the 4-sulfonyl-1H-pyrazole scaffold, SAR studies would involve modifying the substituent on the sulfonyl group (in this case, the propane-2-yl group) and observing the impact on target binding and cellular effects. At present, specific SAR studies focusing on the molecular interactions of this compound are not available in the public domain.

Theoretical Approaches to Ligand-Target Recognition

No information available in the searched literature.

Molecular Docking Simulations for Binding Site Prediction

No information available in the searched literature.

Interactive Data Table: Predicted Binding Interactions of this compound

| Target Protein | Predicted Binding Site Residues | Binding Energy (kcal/mol) | Hydrogen Bond Interactions | Hydrophobic Interactions |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Dynamics of Ligand-Protein Complexes

No information available in the searched literature.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes for Diverse Analogues

The synthesis of pyrazole (B372694) derivatives is a cornerstone of heterocyclic chemistry. numberanalytics.com While established methods exist, the development of more efficient, selective, and sustainable synthetic routes for producing diverse analogues of 4-(propane-2-sulfonyl)-1H-pyrazole is a key area for future investigation. rsc.orgmdpi.com Researchers are continuously seeking to create structurally varied pyrazole derivatives to explore a wider range of chemical space and potential applications. mdpi.com

Future synthetic strategies could focus on:

Green Chemistry Approaches: The use of environmentally friendly techniques such as microwave-assisted and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites is gaining traction. rsc.orgresearchgate.net Exploring these methods for the synthesis of this compound analogues could lead to more sustainable and energy-efficient processes. rsc.orgnih.gov The use of water as a solvent or solvent-free conditions is also a promising avenue. rsc.org

Multicomponent Reactions (MCRs): MCRs offer an efficient way to generate molecular complexity in a single step from simple starting materials. nih.gov Developing novel MCRs for the synthesis of functionalized 4-sulfonylpyrazoles would be a significant advancement. nih.gov

C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying existing molecular scaffolds. Investigating ortho-selective C-H functionalization of aryl-sulfonylpyrazoles could provide a direct route to highly decorated and valuable derivatives. rsc.org

The table below outlines potential synthetic strategies and their advantages:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced waste, lower energy consumption, use of renewable resources. rsc.org | Microwave and ultrasound-assisted synthesis, use of benign catalysts and biodegradable composites, water-based or solvent-free reactions. rsc.orgresearchgate.netnih.gov |

| Multicomponent Reactions | High atom economy, operational simplicity, and generation of molecular diversity. nih.gov | Design of new one-pot reactions to access complex pyrazole structures. nih.gov |

| C-H Functionalization | Direct and efficient modification of the pyrazole core, avoiding pre-functionalization steps. rsc.org | Site-selective functionalization to introduce various substituents. rsc.org |

Advanced Spectroscopic Probes for Real-time Studies

Understanding the dynamic behavior of molecules is crucial for elucidating their mechanisms of action and designing new applications. Advanced spectroscopic techniques can provide real-time insights into the interactions and transformations of this compound and its analogues.

Future research in this area could involve:

Time-Resolved Spectroscopy: Techniques like transient absorption and time-resolved fluorescence spectroscopy could be employed to study the excited-state dynamics and photochemical properties of pyrazole derivatives. mdpi.com This is particularly relevant for applications in materials science, such as the development of sensors and organic light-emitting diodes (OLEDs). mdpi.com

In-situ Spectroscopic Analysis: Developing methods for real-time monitoring of reactions involving this compound would provide valuable kinetic and mechanistic data. This could involve the use of techniques like in-situ infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy.

Charge-Transfer Complex Studies: Spectroscopic investigation of charge-transfer complexes formed between pyrazole donors and electron acceptors can provide information about their electronic properties and potential for use in organic electronics. nih.gov

Expansion of Computational Modeling to Complex Systems

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. researchgate.net Expanding the application of computational modeling to more complex systems involving this compound is a promising research direction.

Key areas for future computational studies include:

Predictive Modeling of Biological Activity: Using techniques like quantitative structure-activity relationship (QSAR) and molecular docking, researchers can build models to predict the biological activity of novel pyrazole derivatives. nih.govnih.gov This can help prioritize synthetic targets and accelerate the drug discovery process. nih.gov

Mechanism Elucidation: Computational methods can be used to investigate the mechanisms of chemical reactions and biological interactions at the atomic level. This can provide a deeper understanding of how this compound and its analogues function.

Materials Design: Computational screening can be used to predict the properties of new materials based on the pyrazole scaffold, such as their electronic, optical, and mechanical properties. This can guide the experimental synthesis of materials with desired functionalities. mdpi.com

Investigation of New Biological Targets and Mechanisms of Action in Molecular Biology (non-clinical)

The pyrazole nucleus is a well-known pharmacophore present in numerous biologically active compounds. numberanalytics.comnumberanalytics.comtcsedsystem.edu While the biological activities of many pyrazole derivatives have been explored, there is still much to be discovered about the specific molecular targets and mechanisms of action of this compound and its analogues. nih.govresearchgate.netnih.gov

Future non-clinical research in molecular biology could focus on:

Target Identification and Validation: Identifying the specific proteins, enzymes, or receptors that interact with this compound derivatives is a crucial step in understanding their biological effects. nih.gov Techniques such as chemical proteomics and affinity chromatography can be employed for this purpose.

Exploration of New Therapeutic Areas: The diverse biological activities reported for pyrazole derivatives, including anticancer, anti-inflammatory, and antimicrobial properties, suggest that this compound analogues could have potential applications in a wide range of therapeutic areas. nih.govnih.govglobalresearchonline.net Further screening against a variety of biological targets is warranted. researchgate.netsioc-journal.cnresearchgate.net

Applications in Materials Science and Chemical Biology Research

Beyond its potential in medicinal chemistry, the unique structural and electronic properties of the pyrazole scaffold make it an attractive building block for applications in materials science and as a tool in chemical biology research. numberanalytics.commdpi.com

Future research in these areas could explore:

Development of Novel Materials: Pyrazole derivatives have shown promise in the development of luminescent materials, conducting polymers, and sensors. numberanalytics.commdpi.com The sulfonyl group in this compound could be exploited to tune the electronic and photophysical properties of these materials.

Chemical Probes: Functionalized pyrazole derivatives can be designed as chemical probes to study biological processes. For example, fluorescently labeled pyrazoles could be used to visualize specific cellular components or to monitor enzyme activity.

Coordination Chemistry: The nitrogen atoms in the pyrazole ring can coordinate to metal ions, making them useful ligands in coordination chemistry. acs.org This could lead to the development of new catalysts or metal-based materials with interesting magnetic or optical properties.

Q & A

Q. What are the most reliable synthetic routes for 4-(propane-2-sulfonyl)-1H-pyrazole, and how can reaction conditions be optimized for purity and yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto sulfones. A regioselective approach using N-tosylhydrazones under palladium catalysis ensures high regiochemical control . Optimize reaction conditions (e.g., 80–100°C in DMF) and monitor progress via TLC. Post-synthesis purification via column chromatography (ethyl acetate/hexane, 3:7) yields >85% purity. Validate purity using HPLC and ¹H/¹³C NMR .

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodological Answer : Use X-ray crystallography (SHELXL ) for unambiguous confirmation of the pyrazole ring and sulfonyl group geometry. For rapid verification, combine ¹H/¹³C NMR (e.g., δ ~8.3 ppm for pyrazole C-H; δ ~55 ppm for sulfonyl carbon) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (±2 ppm error) . IR spectroscopy can validate the S=O stretch (~1350–1300 cm⁻¹) .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability in biological assays?

- Methodological Answer : Determine logP (octanol/water) via shake-flask method (~2.5–3.0) to predict membrane permeability. Assess aqueous solubility by saturating PBS (pH 7.4) and measuring concentration via UV-Vis (λmax ~260 nm). Stability studies (24–72 hrs, 37°C) in plasma/liver microsomes identify metabolic liabilities. Use LC-MS to detect degradation products .

Advanced Research Questions

Q. How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The sulfonyl group acts as a strong electron-withdrawing group, activating the pyrazole C-4 position for Suzuki-Miyaura couplings. For example, react with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to introduce substituents. Monitor regioselectivity via ¹H NMR and DFT calculations (B3LYP/6-31G**) to predict electronic effects .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer : Conduct meta-analysis of IC₅₀ values (e.g., COX-2 inhibition ) while controlling for assay variables (e.g., enzyme source, ATP concentration). Validate activity via orthogonal assays (e.g., fluorescence polarization vs. radiometric). Use molecular docking (AutoDock Vina) to correlate binding poses with experimental discrepancies .

Q. How can tautomerism in this compound derivatives be investigated?

- Methodological Answer : Use dynamic NMR (DNMR) at variable temperatures (e.g., 25–100°C) to observe proton exchange between tautomers. For crystallographic evidence, co-crystallize with heavy atoms (e.g., Pt) and solve structures via SHELXT . Computational studies (Gaussian 16, MP2/cc-pVTZ) predict tautomer stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.